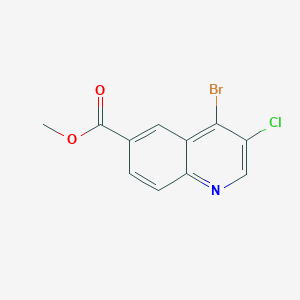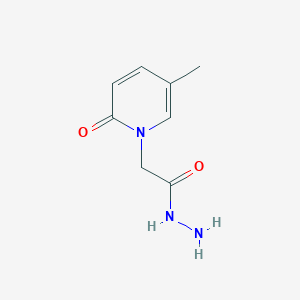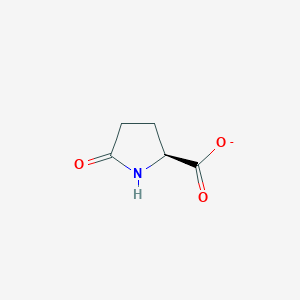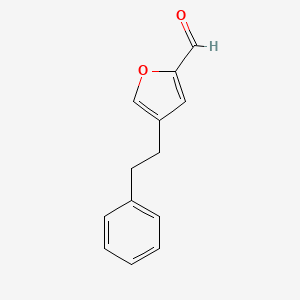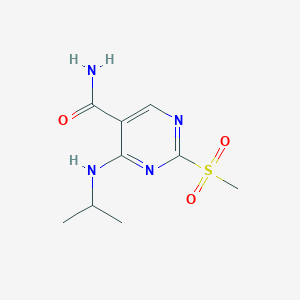
2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of an isopropylamino group, a methylsulfonyl group, and a carboxamide group attached to the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Isopropylamino Group: The isopropylamino group can be introduced via nucleophilic substitution using isopropylamine.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically added through sulfonation reactions using reagents like methylsulfonyl chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or sulfonyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Isopropylamine, methylsulfonyl chloride, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Applications De Recherche Scientifique
2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxamide
- 4-(Isopropylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate
- 4-(Isopropylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylic acid
Uniqueness
2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropylamino, methylsulfonyl, and carboxamide groups allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C9H14N4O3S |
|---|---|
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
2-methylsulfonyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C9H14N4O3S/c1-5(2)12-8-6(7(10)14)4-11-9(13-8)17(3,15)16/h4-5H,1-3H3,(H2,10,14)(H,11,12,13) |
Clé InChI |
SLFQCKZCGGNXSI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC(=NC=C1C(=O)N)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


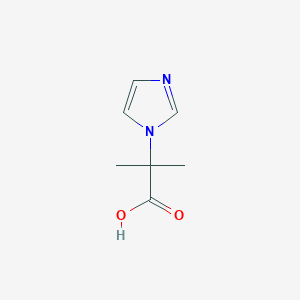
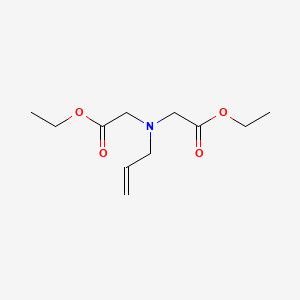
![N-[4-(1H-Imidazol-1-yl)butyl]-2-furanecarboxamide](/img/structure/B8496070.png)

![1-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B8496083.png)
![4-Methyl-2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carbonitrile](/img/structure/B8496087.png)
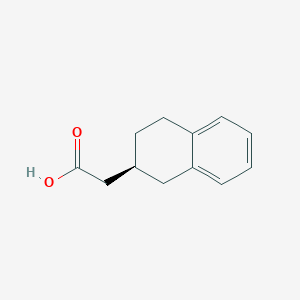
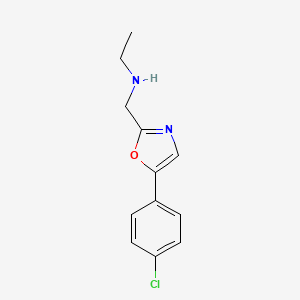
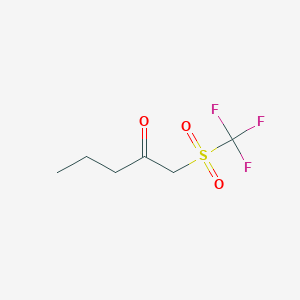
![7-(Aziridin-1-yl)-5-ethyl-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8496114.png)
